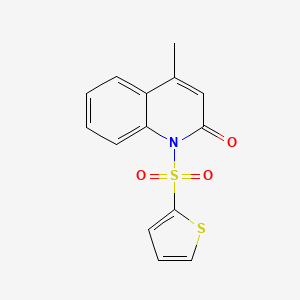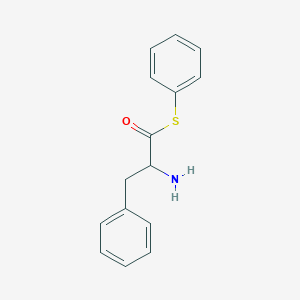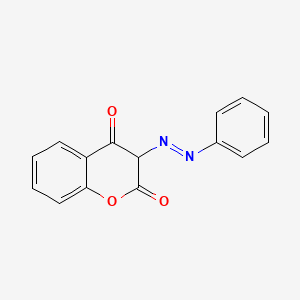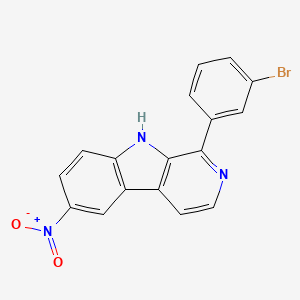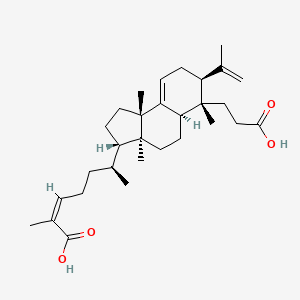
3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid involves complex organic reactions starting from simpler triterpene derivatives. A notable method includes the chemical correlation with methyl 3-oxotirucalla-8,24-dien-21-oate, highlighting the intricate steps involved in introducing the secotirucallane skeleton and dioic acid functionality (Akinniyi et al., 1980).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through advanced spectroscopic techniques, including NMR and mass spectrometry. Its structure is characterized by a secotirucallane backbone with a unique dioic acid moiety, contributing to its bioactive potential (Leibyuk et al., 1990).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its reactive sites, including the double bonds and carboxylic acid groups. Its reactivity has been explored in the context of forming derivatives and interacting with biological targets. The secotirucallane triterpenoids exhibit significant biological activities, such as cytotoxic effects against cancer cell lines (Ukiya et al., 2002).
Wissenschaftliche Forschungsanwendungen
Isolation and Biological Activities : This compound has been isolated from various natural sources. For instance, it was isolated from the stem bark of Aglaia leucophylla, where it was discovered alongside other triterpenoids (Benosman et al., 1994). Similarly, it was identified in the bark of Guareacedrata (Meliaceae), with the isolation process highlighting its structural uniqueness (Akinniyi et al., 1980).
Antibacterial Properties : Research on Pseudocedrela kotschyi stem bark extract revealed antibacterial properties associated with this compound. It showed significant potential against various bacteria, indicating its possible application in treating bacterial infections (Mambou et al., 2018).
Chemical Composition Studies : Studies on the chemical composition of various plants, such as Leplaea mayombensis, have identified this compound among others. These studies contribute to understanding the phytochemical diversity and potential pharmacological applications of plant species (Charlie et al., 2021).
Cytotoxic and Anticancer Properties : Investigation into Stereospermum acuminatissimum bark revealed the presence of this compound, which displayed antiproliferative activity against cancer cell lines. This suggests its potential use in developing anticancer therapies (Leutcha et al., 2020).
Anti-HIV Activity : A study on Schisandra sphaerandra stems isolated nigranoic acid (a related compound) and demonstrated its activity against HIV-1 reverse transcriptase. This indicates the potential of such compounds in antiviral research (Sun et al., 1996).
Eigenschaften
IUPAC Name |
(Z,6S)-6-[(3S,3aS,5aR,6S,7S,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,12,20,22-24H,1,8-9,11,13-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22-,23-,24-,28-,29-,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVAABHRCNAZRM-UKFNWJJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC/C=C(/C)\C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methylsulfanyl-3-(3-methylsulfanyl-1,2,4-triazin-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/no-structure.png)
